(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of GRT2932Q involves several steps and specific reaction conditions. The compound is typically synthesized through a series of organic reactions that include the formation of key intermediates and their subsequent transformation into the final product . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed .
化学反应分析
GRT2932Q undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
GRT2932Q has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the properties and functions of the ORL1 receptor.
Biology: It is used in cellular and molecular biology research to investigate the signaling pathways and physiological roles of the ORL1 receptor.
Medicine: It is used in pharmacological research to develop new therapeutic agents targeting the ORL1 receptor.
Industry: It is used in the development of new materials and chemical processes.
作用机制
GRT2932Q exerts its effects by binding to the ORL1 receptor, which is a G protein-coupled receptor involved in various physiological processes . Upon binding, GRT2932Q activates the receptor, leading to the initiation of intracellular signaling pathways that mediate its effects . The specific molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA) and other downstream effectors .
相似化合物的比较
GRT2932Q is unique compared to other similar compounds due to its nonpeptidic nature and specific agonistic activity towards the ORL1 receptor . Similar compounds include:
Nociceptin: A peptide agonist of the ORL1 receptor.
Ro 64-6198: A nonpeptidic agonist of the ORL1 receptor with different chemical properties.
J-113397: An antagonist of the ORL1 receptor used for comparative studies.
属性
分子式 |
C25H26ClN3O |
---|---|
分子量 |
419.9 g/mol |
IUPAC 名称 |
8-(1,2-dihydroacenaphthylen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C25H25N3O.ClH/c29-24-25(28(17-26-24)20-9-2-1-3-10-20)12-14-27(15-13-25)22-16-19-8-4-6-18-7-5-11-21(22)23(18)19;/h1-11,22H,12-17H2,(H,26,29);1H |
InChI 键 |
CTPVGIUCSWWLNA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)C4CC5=CC=CC6=C5C4=CC=C6.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。